molecular formula C12H17N3O4S B2704591 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448057-24-6

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2704591
CAS No.: 1448057-24-6
M. Wt: 299.35
InChI Key: QFGYCDGUMBWASD-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound featuring a furan ring, an imidazole ring, and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the imidazole and sulfonamide groups. Key reagents and conditions include:

  • Furan-3-ylmethylamine: : This is often synthesized through the reaction of furan-3-carboxaldehyde with ammonia.

  • 1-Methylimidazole-4-sulfonyl chloride: : This can be prepared from 1-methylimidazole-4-sulfonic acid and thionyl chloride.

  • 2-Methoxyethanol: : This is a common reagent used in the final step to introduce the methoxyethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-3-carboxaldehyde or furan-3-carboxylic acid.

  • Reduction: : The imidazole ring can be reduced to form imidazolium salts.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Pyridinium chlorochromate (PCC) is commonly used for the oxidation of furan rings.

  • Reduction: : Lithium aluminum hydride (LiAlH4) can be used for the reduction of imidazole rings.

  • Substitution: : Various nucleophiles can be used, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: : Furan-3-carboxaldehyde or furan-3-carboxylic acid.

  • Reduction: : Imidazolium salts.

  • Substitution: : Various substituted sulfonamides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential antimicrobial or antifungal properties.

  • Medicine: : It may serve as a lead compound for the development of new drugs.

  • Industry: : It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide: : Similar structure but with a different position of the furan ring.

  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-ethyl-1H-imidazole-4-sulfonamide: : Similar but with an ethyl group instead of a methyl group on the imidazole ring.

Uniqueness: The uniqueness of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-14-8-12(13-10-14)20(16,17)15(4-6-18-2)7-11-3-5-19-9-11/h3,5,8-10H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGYCDGUMBWASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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